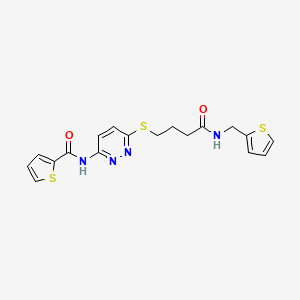

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S3/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTPAVMUPUPOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

Introduction of the Thiophene Moieties: Thiophene rings are introduced via nucleophilic substitution reactions.

Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings, using reagents like halogens or organometallic compounds.

These reactions can lead to the formation of various derivatives with potentially enhanced biological activities .

Scientific Research Applications

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structure combines pyridazine and thiophene moieties, distinguishing it from analogs in the evidence:

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Shares a thiophene core but lacks the pyridazine ring and instead includes a tetrahydrobenzo[b]thiophene system. The presence of a 4-hydroxyphenyl group in 6o enhances polarity compared to the thiophen-2-ylmethyl group in the target compound .

- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) (): Contains a bulky tert-butylphenyl group and pyridinyl ethyl substituent, which may confer greater lipophilicity compared to the target compound’s pyridazine-thioether linkage .

Key Structural Differences:

Spectroscopic Characterization

The target compound’s characterization would rely on NMR and HRMS, as demonstrated for similar compounds:

- 6o () : Reported $ ^1H $ NMR signals for thiophene protons (δ 6.85–7.25 ppm) and HRMS (m/z 390.1370) provide benchmarks for comparing chemical shifts and molecular ion peaks in the target compound .

- 98b (): The hydrazide NH protons in 98b (δ 8.2–10.1 ppm) contrast with the target’s thiophen-2-ylmethyl amino group, which may show δ 2.5–3.5 ppm for methylene protons .

Expected Data for Target Compound:

- $ ^1H $ NMR: Thiophene protons (δ 7.0–7.5 ppm), pyridazine protons (δ 8.0–8.5 ppm), and NH/amide protons (δ 6.5–8.0 ppm).

- HRMS: Calculated for $ \text{C}{19}\text{H}{19}\text{N}4\text{O}2\text{S}_3 $, expected [M+H]$ ^+ $ ~479.05.

Biological Activity

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by:

- Pyridazine ring : Known for its ability to interact with various biological targets.

- Thiophene moieties : These contribute to the compound's diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : Initiated from suitable dicarbonyl compounds through cyclization.

- Introduction of Thiophene Moieties : Achieved via nucleophilic substitution reactions.

- Coupling Reactions : The final product is formed through amide bond formation, often using coupling reagents like EDCI and HOBt.

This compound interacts with specific molecular targets, including:

- Enzymes and Receptors : It may inhibit kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.

Therapeutic Potential

The compound has shown promise in several areas:

Research Findings and Case Studies

A comparative analysis of related compounds indicates that the unique combination of thiophene and pyridazine structures enhances biological activity. Below is a summary table highlighting the biological activities associated with similar compounds:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Thieno[3,2-b]pyridine | Contains thiophene rings; drug development | Antiviral, anticancer |

| Pyridazine-based | Functionalized for specific activities | Antimicrobial, anti-inflammatory |

| Thiophene derivatives | Variations in substituents | Anticancer, antibacterial |

Notable Studies

Q & A

Q. What are the standard synthetic routes for preparing N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine and thiophene cores. For example, thioether linkages (e.g., C-S-C) are formed via nucleophilic substitution between a thiol-containing intermediate (e.g., 4-oxo-4-((thiophen-2-ylmethyl)amino)butyl thiol) and a halogenated pyridazine derivative. Condensation reactions (e.g., using carbodiimide coupling agents) are employed to form the carboxamide bond. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) and purification via column chromatography or recrystallization. Characterization relies on IR (C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹), ¹H/¹³C NMR (assigning thiophene protons at δ 6.8–7.5 ppm), and mass spectrometry .

Q. How are structural ambiguities resolved during characterization of this compound?

- Methodological Answer : Ambiguities in regiochemistry or stereochemistry (if applicable) are resolved using 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity. X-ray crystallography is critical for absolute configuration determination, particularly for verifying the spatial arrangement of the thiophen-2-ylmethyl and pyridazin-3-yl groups. For example, SHELX programs are widely used for small-molecule refinement, leveraging high-resolution data to resolve bond lengths and angles .

Q. What solvent systems and reaction conditions optimize yield for the carboxamide bond formation?

- Methodological Answer : Carboxamide coupling (e.g., between thiophene-2-carboxylic acid and the pyridazine-amine) is optimized using activating agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions. Yields improve with slow addition of reagents and post-reaction quenching with ice-cold water. Solvent polarity adjustments (e.g., ethanol vs. DCM) may enhance crystallinity for easier isolation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes or receptors. The trifluoromethyl group (if present in analogs) enhances lipophilicity, which is quantified via LogP calculations. Density Functional Theory (DFT) optimizes the compound’s geometry for accurate electrostatic potential mapping, aiding in pharmacophore design .

Q. What strategies address contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or off-target effects. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) is critical. For instance, contradictory antibacterial activity in analogs can be resolved by testing under standardized CLSI guidelines and controlling for efflux pump activity .

Q. How does the thiophene-pyridazine scaffold influence metabolic stability in preclinical studies?

- Methodological Answer : Metabolic stability is assessed via liver microsome assays (e.g., human/rat CYP450 isoforms). The thiophene ring is prone to oxidation, which can be mitigated by introducing electron-withdrawing groups (e.g., trifluoromethyl) or blocking metabolically labile positions. LC-MS/MS tracks metabolite formation, identifying sites of glucuronidation or sulfation .

Q. What crystallographic challenges arise when analyzing this compound’s polymorphs?

- Methodological Answer : Polymorphism is common in carboxamide-containing compounds due to flexible side chains. High-resolution synchrotron XRD is used to distinguish between polymorphs. SHELXL refinement parameters (e.g., TWIN and BASF commands) are adjusted for twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···O contacts) driving packing differences .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) for thiol-containing intermediates to prevent oxidation .

- Data Analysis : Use Mercury software for XRD structure visualization and CCDC deposition .

- Bioactivity : Pair in vitro assays with zebrafish or murine models for early-stage toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.